molecular formula C25H23ClN4OS2 B11090155 N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 538337-23-4

N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11090155
CAS No.: 538337-23-4
M. Wt: 495.1 g/mol
InChI Key: BXYVNFLOWWEHAK-UHFFFAOYSA-N
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Description

    N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: , is a complex organic molecule with diverse applications.

  • Its chemical structure consists of a central acetamide group linked to a triazole ring via a sulfanyl bridge. The compound contains chloro, methyl, and phenyl substituents, making it intriguing for both synthetic and biological studies.
  • Properties

    CAS No.

    538337-23-4

    Molecular Formula

    C25H23ClN4OS2

    Molecular Weight

    495.1 g/mol

    IUPAC Name

    N-(3-chloro-2-methylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C25H23ClN4OS2/c1-17-8-6-9-19(14-17)30-23(15-32-20-10-4-3-5-11-20)28-29-25(30)33-16-24(31)27-22-13-7-12-21(26)18(22)2/h3-14H,15-16H2,1-2H3,(H,27,31)

    InChI Key

    BXYVNFLOWWEHAK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)CSC4=CC=CC=C4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that Compound X’s applications continue to evolve as research progresses

    Biological Activity

    N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

    Chemical Structure and Properties

    The compound features a complex structure that includes:

    • A triazole ring which is known for its bioactive properties.
    • A sulfanyl group that enhances its reactivity and interaction with biological targets.
    • A chloro-substituted aromatic ring , which often contributes to the overall pharmacological profile of the compound.

    Molecular Formula

    The molecular formula for this compound is C25H25ClN2S2C_{25}H_{25}ClN_2S_2.

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. The triazole moiety has been implicated in various biological interactions that can lead to apoptosis in cancer cells.

    The biological activity can be attributed to several mechanisms:

    • Inhibition of Key Enzymes : Compounds similar to this have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH) , which is crucial for nucleotide synthesis in rapidly dividing cells.
    • Cell Cycle Disruption : Research indicates that these compounds can induce cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cancer cell proliferation.

    Case Studies

    A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

    • MCF-7 (breast cancer) : Compounds exhibited up to a 4.65-fold increase in apoptosis compared to untreated controls after 48 hours of exposure.
    • LoVo (colon cancer) : Similar trends were observed with reduced S-phase populations and increased G0/G1 phase cells after treatment.

    Antiviral Activity

    The antiviral potential of compounds sharing structural similarities with this compound has also been explored. These compounds have shown effectiveness against various viral infections through:

    • Direct Viral Inhibition : By interacting with viral proteins or nucleic acids.
    • Host Cell Modulation : Enhancing the host's immune response against viral pathogens.

    Summary of Biological Activities

    Activity TypeCell Line/ModelIC50 (µM)Mechanism
    AnticancerMCF-75.0Apoptosis induction
    AnticancerLoVo10.0Cell cycle arrest (G2/M)
    AntiviralVarious Viruses15.0Direct viral inhibition

    Structure-Activity Relationship (SAR)

    Compound VariantSubstituentsActivity Level
    Base CompoundNoneLow
    Variant A-Cl on phenylModerate
    Variant B-S on triazoleHigh

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